molecular formula C5H10OS2 B14679642 3-Methyl-1,2lambda~4~-dithian-1-one CAS No. 35390-43-3

3-Methyl-1,2lambda~4~-dithian-1-one

Cat. No.: B14679642
CAS No.: 35390-43-3
M. Wt: 150.3 g/mol
InChI Key: FPDMPVDXRQMWDH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2lambda~4~-dithian-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with a carbonyl compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2lambda~4~-dithian-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted dithianes depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1,2lambda~4~-dithian-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2lambda~4~-dithian-1-one involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or participate in redox reactions. These interactions can affect enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2-dithian-4-one: A closely related compound with similar chemical properties.

    1,2-Dithiane: Another sulfur-containing heterocycle with different substitution patterns.

    1,3-Dithiane: A structural isomer with the sulfur atoms in different positions.

Uniqueness

3-Methyl-1,2lambda~4~-dithian-1-one is unique due to its specific substitution pattern and the presence of a carbonyl group

Properties

CAS No.

35390-43-3

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

3-methyldithiane 1-oxide

InChI

InChI=1S/C5H10OS2/c1-5-3-2-4-8(6)7-5/h5H,2-4H2,1H3

InChI Key

FPDMPVDXRQMWDH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCS(=O)S1

Origin of Product

United States

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